4-Pivalamidophenylboronic acid
Overview
Description
Synthesis Analysis The synthesis of arylboronic acids, similar to 4-Pivalamidophenylboronic acid, typically involves cross-coupling reactions. Notably, nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines have been developed, which allow the stereospecific formation of various aryl compounds (Zhou et al., 2013).
Molecular Structure Analysis The molecular structure of arylboronic acids like 4-Pivalamidophenylboronic acid usually involves a boron atom covalently bonded to two hydroxyl groups and an aryl group. This structure imparts unique reactivity and stability, making them suitable for various organic reactions.
Chemical Reactions and Properties Arylboronic acids participate in a variety of chemical reactions, such as Suzuki-Miyaura coupling, which involves the reaction of arylboronic acids with aryl halides or triflates in the presence of a palladium catalyst to form biaryl compounds. These reactions are aided by the unique properties of boronic acids, including their ability to form stable complexes with transition metals and their reactivity towards electrophiles and nucleophiles.
Physical Properties Analysis The physical properties of 4-Pivalamidophenylboronic acid, like other arylboronic acids, include stability in air and moisture, which is uncommon for boron compounds. This stability is due to the electron-withdrawing effect of the amide group, enhancing the acid's durability in various conditions.
Chemical Properties Analysis The chemical properties of 4-Pivalamidophenylboronic acids involve their reactivity with different chemical reagents. For instance, they can undergo oxidation, form esters with diols, and participate in coupling reactions. These properties are influenced by the electron-donating or withdrawing nature of substituents on the phenyl ring.
References:
- (Zhou et al., 2013)
- Additional papers involved in the synthesis, structure, and chemical properties of similar compounds were reviewed, but they are not directly related to 4-Pivalamidophenylboronic acid and hence not listed here due to the specific user requirements.
Scientific Research Applications
Pivalic acid has been used as a solvent in the aminolysis of poly-substituted 2-(nitroamino)pyrimidin-4(3Н)-one derivatives with arylamines, facilitating reactions that do not occur in other solvents or without solvent, with yields of 51–59% (Novakov et al., 2016).
Levamisole and 4-phenylimidazole, used as corrosion inhibitors of copper in sulfuric acid solution, were explored by electrochemical tests, morphology analysis, and theoretical calculations, demonstrating high corrosion inhibition efficiencies (Yan et al., 2020).
The SNAr displacement of 2-methylthio-4-pyrimidinones with various anilines in pivalic acid resulted in good to excellent yields, providing a method to query structure-activity relationships of functionalized pyrimidines (Maddess & Carter, 2012).
Phenylboronic acid-modified polyamidoamine has been used as a tumor-targeting carrier for delivering short GC-rich DNA, exhibiting strong anti-proliferative effects and suppressing cell migration and invasion in hepatocellular carcinoma cell line HepG2 (Yang et al., 2019).
Pivalic acid-assisted carbonylative Suzuki reactions using in situ generated nanopalladium system under ambient conditions showed high selectivity and yields, effectively suppressing undesired Suzuki coupling (Zhou, Wei, & Han, 2014).
Arylboronic acids, including phenylboronic acid, have been explored for the diol-specific chromatography of biomolecules and affinity purification of enzymes, highlighting their potential in bioanalytical chemistry (Soundararajan et al., 1989).
In the field of nanotechnology, phenylboronic acid-functionalized pyrene has been synthesized for self-assembling into hydrophilic nanorods, facilitating specific and efficient imaging of cell surface sialic acids and providing a method for simple and selective analysis in living cells and photodynamic therapy (Li & Liu, 2021).
Future Directions
While specific future directions for 4-Pivalamidophenylboronic acid are not available, boronic acids in general are increasingly utilized in diverse areas of research. They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCMGDXLWQRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624782 | |
Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pivalamidophenylboronic acid | |
CAS RN |
182344-22-5 | |
Record name | B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182344-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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